SAR-ALA-OH
Description
Conceptual Foundations of Model Dipeptides and Peptoids in Biochemical Systems
Model dipeptides and peptoids are fundamental tools in biochemical research, providing simplified systems to study complex molecular interactions and conformational preferences. Alanine (B10760859) dipeptide (N-acetyl-N'-methyl alaninamide) is a widely studied model system for understanding peptide backbone conformations due to its relative simplicity and the presence of the key dihedral angles (phi and psi) that govern protein folding. researchgate.netambermd.org Peptoids, as structural mimics of peptides, are increasingly used as biomimetic materials due to their enhanced stability and diverse chemical functionality. rsc.orglsu.edu Model peptoid systems, such as those incorporating sarcosine (B1681465), are employed to dissect the impact of N-substitution on backbone amide isomerism (cis/trans configurations) and side chain-backbone interactions, which differ significantly from those in peptides. nih.govacs.org SAR-ALA-OH, by combining characteristics of both peptides and peptoids, serves as a specific model to probe the transition and interplay between these two classes of molecules, offering insights into how N-methylation affects the structural landscape of a peptide chain.
Historical Context of Sarcosine and Alanine Constituent Research in Peptide Science
The study of sarcosine and alanine has a long history in peptide science. Sarcosine, also known as N-methylglycine, was first isolated in the mid-19th century. iris-biotech.dewikipedia.org Alanine is one of the simplest and most abundant amino acids, frequently appearing in studies of early Earth conditions and the origins of life due to its potential for abiotic synthesis. nih.govjst.go.jpnih.gov Research involving sarcosine and alanine as constituents in peptides and related structures has evolved alongside advancements in peptide synthesis and analytical techniques. Early studies focused on the basic chemical properties and synthesis of these amino acids and simple peptides containing them. As peptide science progressed, the unique features of sarcosine, particularly the presence of the N-methyl group, became relevant in understanding the distinct behavior of N-methylated peptides and the emerging field of peptoids. iris-biotech.denih.govacs.orgresearchgate.net The development of solid-phase peptide synthesis (SPPS) in the 1960s further facilitated the creation and study of peptides and peptoids with specific sequences, including those containing sarcosine and alanine. iris-biotech.de Investigations into the racemization of N-methylamino acids during peptide bond formation, using model peptides like Ala-MeLeu-Gly and Ala-MeLeu, have also contributed to the understanding of synthetic challenges and strategies in incorporating sarcosine into peptide sequences. researchgate.net
Current Research Landscape and Scholarly Imperatives for this compound Investigation
Contemporary research utilizing this compound often focuses on its role as a minimal system to explore the fundamental differences in conformation and solvation between peptides and peptoids. Studies employing techniques such as X-ray absorption spectroscopy and computational methods have compared the behavior of sarcosine (as a monopeptoid) and alanine (as a monopeptide) to understand the impact of N-methylation on hydration and conformational variations. nih.govacs.orgresearchgate.net this compound, as a dipeptide containing both units, is particularly relevant for understanding how these differences manifest within a single molecule and how the peptide bond adjacent to an N-methylated residue behaves.
Scholarly imperatives for investigating this compound include gaining a deeper understanding of:
Solvation and Hydration: The distinct hydration patterns around the sarcosine and alanine residues within the dipeptide and how these influence its behavior in aqueous environments. nih.govacs.orgresearchgate.net
Interactions with Other Molecules: How the unique structural features of this compound affect its interactions with solvents, ions, and potentially biological molecules, serving as a proxy for understanding interactions of larger peptides and peptoids.
Validation of Computational Models: this compound provides a small, well-defined system for validating computational methods (like DFT and molecular dynamics simulations) used to predict the behavior of more complex peptide and peptoid systems. researchgate.netambermd.orgnih.govacs.orgresearchgate.net
Design Principles for Peptidomimetics: Insights from this compound can inform the rational design of peptidomimetics with desired structural and functional properties, particularly in areas like drug delivery and biomaterials. mdpi.com
While specific detailed research findings solely focused on this compound as the primary subject are less abundant in the provided search results compared to studies on sarcosine or alanine individually or on larger peptoid systems, the existing research highlights its importance as a fundamental model. For instance, comparative studies on sarcosine and alanine monopeptides/peptoids provide foundational data on the effects of N-methylation that are directly applicable to understanding the behavior of this compound. nih.govacs.orgresearchgate.net The principles derived from studying model dipeptides like alanine dipeptide regarding conformational analysis are also relevant. researchgate.netambermd.org
Data tables specifically detailing properties or experimental results solely for this compound were not prominently featured in the provided search snippets. However, the research on its constituent amino acids and related model systems provides a basis for understanding its expected behavior. For example, studies comparing sarcosine and alanine hydration nih.govacs.orgresearchgate.net suggest that the sarcosine residue in this compound would exhibit different hydration patterns compared to the alanine residue.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[2-(methylamino)acetyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-4(6(10)11)8-5(9)3-7-2/h4,7H,3H2,1-2H3,(H,8,9)(H,10,11)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVFPUCAXGAXQW-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426492 | |
| Record name | L-Alanine, N-(N-methylglycyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53846-71-2 | |
| Record name | L-Alanine, N-(N-methylglycyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Characterization and Conformational Landscape Analysis of Sar Ala Oh
Spectroscopic Investigations for Structural Elucidation
Spectroscopic methods offer powerful, non-destructive approaches to probe the molecular structure, dynamics, and interactions of dipeptides in various environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the solution-state structure and dynamics of peptides. By analyzing the chemical shifts and spin-spin coupling constants of atomic nuclei (particularly ¹H, ¹³C, and ¹⁵N), detailed information about the local electronic environment and torsional angles can be obtained nih.gov.
For dipeptides like SAR-ALA-OH, one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign resonances and identify coupled spin systems, thereby establishing the connectivity within the molecule thegoodscentscompany.comwikipedia.org. Key conformational information can be derived from vicinal coupling constants, particularly ³J(HN,Hα), which are related to the backbone dihedral angle φ through Karplus-type relationships nih.govwikipedia.orgnih.govontosight.aiwikipedia.org. Chemical shifts, especially those of amide protons and alpha carbons, are also sensitive indicators of conformation and hydrogen bonding nih.govnih.govuni.lu.
NMR can reveal the presence of different conformers in solution and provide insights into their relative populations and interconversion rates. Studies on other dipeptides have demonstrated how NMR parameters can characterize backbone conformational preferences, including extended (β-strand) and folded (α-helical or turn-like) structures wikipedia.orgnih.govontosight.aiwikipedia.org. The presence of sarcosine (B1681465), an N-methylated amino acid, can introduce unique conformational constraints and preferences, which would be investigated through analysis of the chemical shifts and coupling constants around the sarcosine residue and the peptide bond.
Illustrative NMR Data (Hypothetical for Dipeptides):
While specific data for this compound is not available in the search results, typical NMR studies on dipeptides would involve reporting chemical shifts (δ in ppm) and coupling constants (J in Hz) for assigned protons and carbons. For example, a table might present:
| Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) | Assignment |
| Sar Hα | δ₁ | J(Hα,Hβ) | Sarcosine α-proton |
| Sar CH₃N | δ₂ | - | Sarcosine N-methyl |
| Ala Hα | δ₃ | J(Hα,HN) | Alanine (B10760859) α-proton |
| Ala CH₃β | δ₄ | J(Hα,Hβ) | Alanine β-protons |
| Amide NH | δ₅ | J(HN,Hα) | Alanine amide proton |
Analysis of these parameters, particularly J(HN,Hα), would provide insights into the backbone φ angle of the alanine residue. Changes in chemical shifts with solvent or temperature could indicate the involvement of specific protons in hydrogen bonding.
Vibrational Spectroscopy (Infrared and Raman) in Dipeptide Conformation Studies
Infrared (IR) and Raman spectroscopy are valuable tools for studying the vibrational modes of molecules, which are sensitive to their structure and conformation. These techniques provide complementary information to NMR, particularly regarding the collective motions of the peptide backbone.
Vibrational spectroscopy is widely used to investigate the conformational preferences of dipeptides, focusing on characteristic amide bands. The Amide I band (primarily C=O stretching vibration) and Amide III band (coupled N-H bending and C-N stretching vibrations) are particularly sensitive to backbone dihedral angles (φ and ψ) and hydrogen bonding patterns wikipedia.orgnih.govontosight.ai. The frequencies and intensities of components within these bands can be correlated with specific secondary structures or conformational states, such as the polyproline II (PII), β-strand, and α-helical conformations wikipedia.orgnih.govontosight.ai.
Raman spectroscopy also provides information from skeletal vibrations, which can further aid in conformational assignment wikipedia.orgnih.govontosight.ai. A key advantage of vibrational spectroscopy is its relatively short timescale, which allows for the study of transient or short-lived conformational states that might be averaged out in slower techniques like NMR wikipedia.orgnih.govontosight.ai.
For this compound, IR and Raman spectra would be analyzed to identify characteristic amide bands and other functional group vibrations. Shifts in the frequencies and changes in the intensities or shapes of these bands under different conditions (e.g., solvent, temperature) would provide insights into the dominant backbone conformations adopted by the dipeptide.
Illustrative Vibrational Spectroscopy Data (Hypothetical for Dipeptides):
Typical data would include a list of observed vibrational bands (in cm⁻¹) and their assignments:
| Technique | Band (cm⁻¹) | Assignment | Conformational Sensitivity |
| IR | ~1650-1690 | Amide I (C=O stretch) | Backbone conformation |
| IR | ~1510-1580 | Amide II (N-H bend) | Backbone conformation |
| IR | ~1230-1300 | Amide III (C-N stretch) | Backbone conformation |
| Raman | ~1650 | Amide I | Backbone conformation |
| Raman | ~1200-1400 | Amide III | Backbone conformation |
| Raman | ~800-1100 | Skeletal vibrations | Backbone conformation |
Analysis of these bands would help to determine the prevalent conformational states of this compound in the studied phase.
Mass Spectrometry for Fragmentation Pathway Analysis
Mass Spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern. Tandem mass spectrometry (MS/MS) is particularly useful for sequencing peptides and understanding their gas-phase dissociation pathways.
Electrospray ionization (ESI) is a common ionization technique for peptides, producing protonated or deprotonated molecular ions. Collision-induced dissociation (CID) is then used to fragment these ions, generating a series of product ions. The fragmentation of linear peptides typically occurs along the peptide backbone, yielding characteristic b-ions (containing the N-terminus) and y-ions (containing the C-terminus), which can be used to determine the amino acid sequence.
The fragmentation pathways of peptides can be influenced by the amino acid sequence, the presence of specific residues (like proline or sarcosine), and the charge state of the precursor ion. Studies on sarcosine-containing peptides have shown that the presence of sarcosine can direct fragmentation to specific amide bonds. Analysis of the relative intensities of different fragment ions provides insights into the stability of various peptide bonds and the preferred dissociation routes. Computational methods can complement experimental MS data by predicting fragmentation pathways and calculating the energies required for different dissociation channels.
For this compound, ESI-MS/MS would be employed to generate and fragment its molecular ion. Analysis of the resulting mass spectrum would reveal characteristic fragment ions, allowing for confirmation of the amino acid sequence (Sar-Ala) and providing information about the relative lability of the peptide bond and the fragmentation behavior influenced by the sarcosine residue.
Illustrative Mass Spectrometry Data (Hypothetical for Dipeptides):
A table of significant fragment ions observed in an MS/MS experiment might include:
| m/z Value | Relative Intensity (%) | Proposed Ion Fragment | Fragmentation Type |
| M+H⁺ | 100 | [this compound + H]⁺ | Molecular Ion |
| y₁ | I₁ | [Ala-OH + H]⁺ | C-terminal fragment |
| b₁ | I₂ | [Sar + H]⁺ | N-terminal fragment |
| Internal | I₃ | [Sar-H₂O + H]⁺ | Internal fragment |
The observed fragment ions and their intensities would provide a fingerprint for this compound and offer insights into its gas-phase dissociation chemistry.
X-ray Crystallography and Single-Crystal Diffraction Studies of Dipeptide Structures
X-ray crystallography is a technique that provides atomic-resolution three-dimensional structures of molecules in the crystalline state. By analyzing the diffraction pattern produced when X-rays interact with a single crystal, the arrangement of atoms in the crystal lattice and thus the molecular structure can be determined.
For dipeptides, single-crystal X-ray diffraction studies yield precise bond lengths, bond angles, and torsional angles, providing a detailed snapshot of the molecular conformation in the solid state. The technique also reveals how molecules pack in the crystal lattice, including intermolecular interactions such as hydrogen bonds, which play a significant role in stabilizing specific conformations.
While the crystal structure represents a favored conformation in the solid state, it may not necessarily be the dominant conformation in solution, where the molecule is more dynamic nih.gov. Nevertheless, X-ray crystallography provides invaluable information about the intrinsic structural preferences of the dipeptide and the influence of crystal packing forces.
If a single crystal of this compound can be obtained, X-ray diffraction would provide its definitive 3D structure, including the conformation of the peptide backbone and side chains, the geometry of the N-methylated peptide bond, and details of intermolecular interactions within the crystal lattice.
Illustrative X-ray Crystallography Data (Hypothetical for Dipeptides):
Crystallographic data would typically include unit cell parameters, space group, and atomic coordinates. Derived structural parameters presented might include:
| Parameter | Value | Description |
| Bond Length (Å) | e.g., C-N: x | Distance between bonded atoms |
| Bond Angle (°) | e.g., C-N-C: y | Angle between three bonded atoms |
| Torsion Angle (°) | e.g., φ: z | Rotation around a bond (e.g., backbone φ) |
| Crystal System | e.g., Monoclinic | Classification of the crystal lattice |
| Space Group | e.g., P2₁ | Symmetry elements of the crystal |
These parameters would define the precise geometry and arrangement of this compound molecules in the crystal.
Chromatographic and Electrophoretic Techniques for Purity and Isomer Analysis
Chromatographic and electrophoretic techniques are essential for assessing the purity of this compound and for separating and analyzing potential isomers. These methods exploit differences in the physical and chemical properties of molecules to achieve separation.
High-Performance Liquid Chromatography (HPLC) is widely used for peptide analysis, offering high resolution and sensitivity. Reversed-phase HPLC, which separates compounds based on their hydrophobicity, is a common mode for peptides. Different stationary phases and mobile phase conditions can be optimized to achieve efficient separation of the target peptide from impurities and related substances. Chiral stationary phases can be employed to separate stereoisomers, such as enantiomers or diastereomers, if present.
Capillary Electrophoresis (CE) is another high-resolution separation technique that separates molecules based on their charge and size in an electric field. CE offers high separation efficiency, short analysis times, and minimal sample consumption. Like HPLC, CE can be adapted for chiral separations using chiral selectors in the electrolyte.
Coupling these separation techniques with mass spectrometry (LC-MS or CE-MS) allows for the identification and characterization of separated components, providing both purity assessment and structural information on impurities or isomers. This is particularly valuable for distinguishing structural isomers that have the same mass but different connectivity.
For this compound, HPLC and CE would be used to determine its purity profile. Different chromatographic or electrophoretic conditions would be explored to separate any synthetic impurities or potential isomeric forms (e.g., the reversed sequence Ala-Sar-OH, although less likely from standard synthesis, or stereoisomers if non-chiral starting materials were used or epimerization occurred). The separated components could then be analyzed by MS to confirm their identity.
Illustrative Chromatographic/Electrophoretic Data (Hypothetical for Dipeptides):
Data from these techniques would typically be presented as chromatograms or electropherograms showing peaks corresponding to different components. A table summarizing the results might include:
| Technique | Analyte | Retention Time (min) or Migration Time (min) | Peak Area (%) | Purity (%) |
| HPLC | This compound | t₁ | Area₁ | Purity₁ |
| HPLC | Impurity A | t₂ | Area₂ | - |
| CE | This compound | m₁ | Area₃ | Purity₂ |
| CE | Isomer B | m₂ | Area₄ | - |
Analysis of peak areas would provide a quantitative assessment of purity, and the presence of multiple peaks would indicate impurities or isomers.
Computational and Theoretical Investigations of Sar Ala Oh Conformational Dynamics
Quantum Mechanical (QM) Calculations for Potential Energy Surface (PEL) Analysis
Quantum mechanical calculations are essential for mapping the potential energy surface (PES) of SAR-ALA-OH, providing a detailed view of its stable conformers and the energy barriers separating them.
Ab Initio and Density Functional Theory (DFT) Applications
Ab initio and Density Functional Theory (DFT) methods are widely applied to study the conformational preferences of dipeptides and their analogs, including systems relevant to this compound. These methods can accurately describe the electronic structure and interatomic forces, which are critical for determining the relative stabilities of different conformers. Studies on alanine (B10760859) dipeptide, a closely related system, have utilized high-level ab initio electronic structure theory, such as MP2, and DFT with various functionals and basis sets to generate Ramachandran plots and identify stable conformers like C7eq, C5, C7ax, β2, αL, and α'. researchgate.netosti.gov These calculations help in understanding the role of intramolecular interactions, including hydrogen bonds (N-H···O, N-H···N, and C-H···O), in stabilizing different conformations. researchgate.netosti.gov The potential energy surfaces of N-methyl alanine and N-methyl glycine (B1666218) (sarcosine) dipeptide models have been obtained from high-precision QM calculations, such as RIMP2/CBS//MP2/aug-cc-pVDZ, to understand their conformational energy landscapes. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Transitions and Equilibria
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound, including conformational transitions and the equilibrium populations of different states over time.
Enhanced Sampling Methodologies in Dipeptide Systems
Enhanced sampling methodologies are crucial in MD simulations to overcome energy barriers and adequately sample the conformational space of dipeptides and similar flexible molecules. Techniques like Gaussian accelerated molecular dynamics (GaMD) and generalized replica exchange with solute tempering (gREST) are used to accelerate conformational transitions and explore free energy landscapes. researchgate.netnih.gov These methods have been applied to systems like alanine dipeptide to sample conformational states and compute potential of mean force (PMF) as a function of dihedral angles. researchgate.netnih.gov
Solvent Effects on N-Methylglycyl-Alanine Dipeptide Conformations
The surrounding solvent significantly influences the conformational preferences of peptides and dipeptides. Studies using MD simulations with explicit solvents have investigated the solvation effects on the conformational fluctuations of alanine dipeptide, revealing how different solvents (e.g., water, DMSO, CHCl3) impact the populations of various conformers. nih.gov Implicit solvent models, such as the polarizable continuum model (PCM), have also been used in ab initio calculations to evaluate solvation effects. nih.gov Research on cyclic dipeptides like alanine anhydride (B1165640) and sarcosine (B1681465) anhydride has explored intermolecular interactions with organic solvents using techniques like IR spectroscopy, demonstrating how solvation affects their absorption frequencies. nih.gov The development of force fields for peptoids, which include sarcosine, has also considered the impact of solvation on accessible conformations. nih.gov
Machine Learning (ML) Algorithms in Reaction Coordinate Identification and Conformational Space Exploration
Machine learning algorithms are increasingly being used to analyze and explore the complex conformational spaces of molecules like this compound. ML schemes can be employed to identify relevant reaction coordinates and enhance sampling efficiency in MD simulations. researchgate.netchemrxiv.org Studies have used ML methods to identify accurate reaction coordinates associated with conformational transitions in systems like alanine dipeptide and sarcosine dipeptoid. researchgate.net Different ML schemes have been compared for their ability to identify accurate reaction coordinates, and methods like light gradient boosting machines have shown promising performance. researchgate.net
Development and Refinement of Molecular Force Fields for Sarcosyl-Alanine Dipeptide Systems
Accurate molecular force fields are essential for reliable MD simulations of this compound. The development and refinement of these force fields involve parameterization based on experimental data and high-level QM calculations. For systems containing N-methyl amino acids like sarcosine, specific force field parameters, such as grid correction maps (CMAP) for dihedral angles, have been developed to accurately reproduce QM energy surfaces. researchgate.netjst.go.jpnih.gov The CHARMM force field, for instance, has been extended to include CMAP terms for N-methyl amino acids to improve the accuracy of MD simulations for molecules containing these residues. jst.go.jpnih.gov
Molecular Docking and Binding Site Interaction Modeling
Molecular docking is a computational technique widely employed to predict the preferred orientation, or pose, of a ligand when bound to a receptor, as well as to estimate the strength of the binding interaction. This methodology is particularly valuable in the study of molecular recognition, including the interactions of small peptides and peptide mimetics like this compound with biological targets, such as proteins. The primary goal is to computationally simulate the molecular recognition process and identify stable binding poses within a defined binding site.
The application of molecular docking to peptides and peptide mimetics presents unique challenges compared to small, rigid molecules, primarily due to their inherent flexibility. Peptides can adopt numerous conformations, and accounting for this flexibility during docking requires sophisticated sampling strategies. Similarly, the receptor's flexibility upon ligand binding can also influence the interaction, necessitating methods that can accommodate induced fit effects.
The general workflow for molecular docking involves several key steps. Initially, the three-dimensional structures of both the ligand (e.g., this compound) and the receptor are prepared. This often includes adding hydrogen atoms, assigning partial charges, and defining flexible and rigid parts of the molecules. The binding site on the receptor must also be defined, either based on experimental data, similarity to known binding sites, or computational prediction methods.
Docking algorithms explore the conformational space of the ligand and its possible orientations relative to the binding site. Various approaches exist for peptide docking, including rigid docking (where both ligand and receptor are treated as inflexible), semi-flexible docking (where the ligand is flexible but the receptor is rigid or has limited flexibility), and fully flexible docking (where both molecules can change conformation). Template-based, local, and global docking methods are also employed, offering different levels of prediction accuracy and computational cost depending on the available information about the interaction. fishersci.sempg.de
Scoring functions are crucial components of molecular docking, used to evaluate the quality of different poses and rank them based on their predicted binding affinity or interaction energy. These functions typically estimate the non-covalent interactions between the ligand and the receptor, such as hydrogen bonds, electrostatic interactions, van der Waals forces, and desolvation effects. uni.luiarc.frnih.gov Challenges in peptide docking scoring include accurately capturing the complex interactions involving peptide backbones and side chains, as well as the entropic cost of conformational changes upon binding. Different types of scoring functions exist, including empirical, force-field based, knowledge-based, and consensus scoring methods, each with its strengths and limitations. uni.lunih.govuni.luthegoodscentscompany.com
Binding site interaction modeling follows the docking simulation. The predicted poses, typically the top-ranked ones based on the scoring function, are analyzed to understand the specific interactions formed between this compound and the residues within the binding site. This involves identifying key contact points, hydrogen bond networks, hydrophobic clusters, and electrostatic interactions that stabilize the complex. Visual inspection using molecular visualization software is often combined with computational analysis of interaction energies and distances.
Molecular dynamics (MD) simulations are frequently used to complement molecular docking studies, particularly for flexible ligands like peptides. While docking provides a static snapshot of potential binding poses, MD simulations offer a dynamic view of the ligand-receptor complex over time, allowing for the exploration of conformational changes, assessment of binding stability, and refinement of interaction energies under more realistic conditions, including the presence of solvent molecules. mpg.deuni.lusigmaaldrich.com Integrating docking with MD simulations can provide a more comprehensive understanding of the binding process and the dynamic nature of the interactions at the binding site.
Computational tools and software packages commonly used for molecular docking and binding site interaction modeling of peptides include AutoDock, HADDOCK, and Molecular Operating Environment (MOE), among others. nih.govwikipedia.org These platforms offer various algorithms for conformational sampling and scoring, enabling researchers to investigate the potential binding modes of molecules like this compound to target proteins.
Biochemical Interactions and Enzymatic Recognition of Sar Ala Oh
Investigation of Enzyme Substrate Specificity and Recognition Mechanisms with Dipeptides
Enzyme substrate specificity for dipeptides is a complex area of study, influenced by the chemical nature and stereochemistry of the amino acid residues, as well as the specific architecture of the enzyme's active site. Enzymes that interact with dipeptides, such as peptidases and hydrolases, exhibit varying degrees of selectivity based on the identity, charge, hydrophobicity, and stereoconfiguration (L- or D-) of the amino acids at both the N-terminal (P1') and C-terminal (P1) positions relative to the scissile peptide bond.
Studies on enzymes like Sco3058, a bacterial homologue to human renal dipeptidase, have demonstrated broad dipeptide hydrolysis activity with preferences for certain N- and C-terminal residues. For Sco3058, a marked preference for an L-amino acid at the N-terminus and a D-amino acid at the C-terminus has been observed, although the enzyme can hydrolyze a wide range of dipeptides. wikipedia.org Dipeptide epimerases, often found in the enolase superfamily, catalyze the epimerization of dipeptides and can show specificity for particular residues, such as L-Ala-D/L-Glu. nih.gov
The recognition mechanisms often involve interactions between amino acid side chains and residues within the enzyme's binding pockets (e.g., S1, S1', S2 pockets for peptidases). For instance, Dipeptidyl Peptidase 4 (DP4) specificity is significantly influenced by the recognition of the P1 amino acid by a hydrophobic S1 binding pocket and the coordination of the positively charged N-terminus at the P2 position by negatively charged glutamic acid residues.
While these studies provide a framework for understanding how enzymes interact with dipeptides, the specific substrate specificity and recognition mechanisms for SAR-ALA-OH would require dedicated enzymatic assays and structural studies. The presence of sarcosine (B1681465), an N-methylated amino acid, could introduce unique steric or electronic considerations that influence how this compound is recognized and processed by enzymes compared to dipeptides composed solely of canonical amino acids.
Studies on Hydrolase-Mediated Dipeptide Processing
Hydrolase enzymes, particularly dipeptidyl peptidases, are primarily responsible for the breakdown of dipeptides into their constituent amino acids through the hydrolysis of the peptide bond. This process is essential for nutrient absorption and the regulation of bioactive peptides. Dipeptidyl peptidases cleave dipeptides from the N-terminus of polypeptides or proteins.
The efficiency and specificity of hydrolase-mediated dipeptide processing depend on the particular enzyme and the dipeptide substrate. Some hydrolases exhibit broad specificity, acting on a wide range of dipeptides, while others are highly selective for specific amino acid sequences or types of peptide bonds (e.g., isoaspartyl dipeptide hydrolases acting on beta-aspartyl dipeptides).
Role of Sarcosine-Containing Dipeptides in Specialized Biochemical Pathways
Sarcosine itself is an intermediate and byproduct in the metabolism of glycine (B1666218) and methionine. It is metabolized to glycine by sarcosine dehydrogenase, and synthesized from glycine by glycine N-methyltransferase. These pathways are involved in one-carbon metabolism and the regulation of S-adenosylmethionine levels.
While sarcosine plays a role in these fundamental metabolic processes, the specific roles of sarcosine-containing dipeptides, such as this compound, in specialized biochemical pathways are not extensively documented in the provided search results. Dipeptides in general can have various physiological functions, including roles in nutrient absorption, cellular signaling, and immune response.
One example of a larger peptide containing sarcosine is Saralasin, an octapeptide analog of angiotensin II, which acts as a competitive inhibitor of angiotensin II and has been used in the diagnosis of hypertension. This demonstrates that sarcosine can be incorporated into biologically active peptides, influencing their function. However, this does not directly elucidate the role of the simple dipeptide this compound in specific pathways. Further research would be needed to identify if this compound itself has specific signaling roles or is involved in particular metabolic or regulatory cascades beyond being a potential intermediate in peptide metabolism.
Interactions with Biological Macromolecules (e.g., transport proteins, without specific biological effects)
Dipeptides can interact with various biological macromolecules, including transport proteins, as part of their absorption, distribution, and cellular uptake processes. Peptide transporters, such as PEPT1 in the intestine, are known to transport di- and tripeptides across cell membranes. These transporters play a crucial role in the absorption of dietary protein hydrolysis products.
Studies on dipeptide transport have shown that the affinity and transport rate can vary depending on the dipeptide's amino acid composition. For example, the dipeptide Glycylsarcosine (Gly-Sar) has been used in transport studies involving PEPT1.
Beyond transport proteins, dipeptides can interact with other biological macromolecules through non-covalent forces such as hydrogen bonding, hydrophobic interactions, electrostatic interactions, and pi-pi stacking. These interactions can influence the conformation of the dipeptide and the macromolecules they interact with.
Specific experimental data detailing the interaction of this compound with particular transport proteins or other biological macromolecules were not found in the provided search results. However, based on its dipeptide structure, it is reasonable to infer that this compound could potentially interact with peptide transporters like PEPT1 and engage in non-covalent interactions with proteins and other cellular components, similar to other dipeptides. The unique structural feature of sarcosine (N-methylation) might influence these interactions compared to dipeptides with a free N-terminus.
Sar Ala Oh As a Scaffold in Peptidomimetic Design and Structure Activity Relationship Sar Methodologies
Principles of Peptidomimetic Design Incorporating Sarcosine-Alanine Motifs
Peptidomimetic design aims to overcome the limitations of natural peptides, such as rapid degradation by proteases and poor membrane permeability. nih.gov Sarcosine (B1681465) (N-methylglycine), an N-alkyl amino acid, is particularly useful in this context because the methylation of the amide nitrogen reduces the number of hydrogen bond donors and introduces steric hindrance, which can significantly impact backbone conformation and increase resistance to enzymatic cleavage. nih.gov
The Sar-Ala motif can be incorporated into larger peptide sequences or used as a scaffold for developing constrained structures. For instance, cyclic peptides containing (Ala-Sar) repeats have been studied for their cation binding properties. upc.edu Molecular modeling studies suggested that bridging the Cα of alanine (B10760859) to the nitrogen of the succeeding sarcosine could constrain the ring structure. upc.edu This highlights how the specific arrangement and chemical nature of sarcosine and alanine within a sequence can be exploited to induce desired conformational biases, a critical aspect of peptidomimetic design. upc.edu
Application of Alanine Scanning and Analog Synthesis Strategies in SAR Studies
Alanine scanning is a widely used technique in SAR studies to probe the contribution of individual amino acid residues to peptide activity and binding affinity. nih.govacs.orgchemrxiv.org In this method, each residue in a peptide sequence is systematically replaced by alanine, and the resulting analog's activity is evaluated. nih.govacs.orgchemrxiv.org Alanine is chosen because its small, inert methyl side chain is generally considered to minimize steric and electronic perturbations while removing the specific side-chain interactions of the original residue. nih.govnih.gov
SAR studies on dipeptide analogs, including those potentially containing Sar-Ala, involve synthesizing a series of related compounds with systematic structural variations and evaluating their biological activity. nih.govresearchgate.net This allows for the identification of key structural features responsible for activity. For instance, studies on azetidine-containing dipeptides as HCMV inhibitors involved synthesizing analogs with substitutions at the N- and C-terminus and the C-terminal side-chain to determine structural requirements for antiviral activity. nih.gov Similarly, modifications around a Sar-Ala core could reveal insights into how this specific dipeptide influences the activity of a larger molecule.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Dipeptide Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish mathematical relationships between the structural properties of a set of compounds and their biological activities. arxiv.org For dipeptide analogs, QSAR models can help predict the activity of new compounds and provide insights into the molecular features that govern their potency. arxiv.org Descriptors encoding the physicochemical properties of amino acids, such as hydrophilicity/hydrophobicity and volume, are crucial for building QSAR models for peptides and proteins. researchgate.net
QSAR studies on dipeptides involve calculating various molecular descriptors for a series of analogs and correlating these descriptors with their measured biological activities using statistical methods. arxiv.org This can help identify which structural parameters of the dipeptide, or the larger molecule it is part of, are most influential in determining activity.
Activity Landscape Analysis for SAR Heterogeneity
Activity landscape analysis is a method used in QSAR to visualize and understand the relationship between structural similarity and activity. mdpi.commdpi.comlimes-institut-bonn.de It helps identify "activity cliffs," where small structural changes lead to large changes in activity, indicating areas of high SAR heterogeneity. mdpi.commdpi.comlimes-institut-bonn.de
For dipeptide analogs containing a Sar-Ala motif, activity landscape analysis can reveal how modifications to these residues or their chemical environment impact activity. By plotting the activity of a series of Sar-Ala-containing compounds against their structural similarity, researchers can identify specific modifications that result in significant increases or decreases in potency, providing valuable information for further analog design. mdpi.commdpi.com
Advanced Computational Approaches for SAR Exploration in Peptide Chemistry
Advanced computational approaches play an increasingly important role in peptide chemistry and SAR exploration. nih.gov These methods can complement experimental studies by providing insights into peptide conformation, interactions with targets, and predicting the activity of novel sequences. nih.gov Techniques such as molecular dynamics simulations, molecular docking, and machine learning algorithms are employed. nih.gov
Computational methods can be used to model the conformational preferences of Sar-Ala containing peptides, considering the impact of the N-methyl group on backbone flexibility. researchgate.net They can also simulate the binding of these peptides to their targets, identifying key interactions and predicting the effect of structural modifications on binding affinity. nih.gov
Emerging Research Directions and Future Perspectives for Sar Ala Oh Studies
Synergistic Integration of Experimental and Computational Methodologies
The study of SAR-ALA-OH and similar dipeptides is benefiting significantly from the combined application of experimental techniques and computational methodologies. This integrated approach allows for a more comprehensive understanding of the compound's properties, behavior, and interactions at a molecular level. Experimental methods provide empirical data on synthesis, structure, and activity, while computational methods, such as molecular dynamics simulations and quantum mechanics calculations, offer insights into reaction mechanisms, conformational analysis, and interactions with other molecules or surfaces.
For instance, computational studies, including molecular docking and molecular dynamics analysis, are employed to understand binding interactions, such as those between small molecules and receptors. nih.gov This is analogous to how computational methods are used to interpret structure-activity relationships (SAR) in drug discovery, helping to predict how modifications to a molecule's structure might affect its activity. rsc.org The integration of experimental data, such as from NMR studies, with computational results can help validate predictions and refine models, leading to a more accurate understanding of molecular behavior. nih.gov This synergistic approach is crucial for elucidating the detailed mechanisms underlying the properties and potential functions of this compound.
Innovations in Automated Synthesis and High-Throughput Screening of Dipeptide Libraries
Advancements in automated synthesis and high-throughput screening (HTS) are poised to accelerate the discovery and characterization of this compound and libraries of related dipeptides. Automated synthesis platforms enable the rapid and efficient generation of diverse dipeptide structures, allowing researchers to explore a wide chemical space. sygnaturediscovery.compharmasalmanac.com This is particularly valuable for generating libraries of compounds with subtle structural variations to study structure-activity relationships (SAR). nih.gov
HTS technologies allow for the rapid evaluation of these synthesized compounds for various properties or activities. nih.gov Automated systems can handle thousands of samples, significantly increasing the speed of screening compared to traditional manual methods. nih.govresearchgate.net Techniques like desorption electrospray ionization mass spectrometry (DESI-MS) integrated with liquid handling robotics can achieve high throughputs for chemical analysis and reaction screening. researchgate.net This allows for the quick identification of dipeptides with desired characteristics from large libraries. The combination of automated synthesis and HTS provides a powerful pipeline for the accelerated discovery and optimization of this compound derivatives or related dipeptides with potential applications.
Exploration of Novel Biochemical Functions and Pathway Participation
Research into this compound is expanding to explore its potential involvement in novel biochemical functions and metabolic pathways. While alanine (B10760859) is a well-known amino acid involved in central metabolic processes like gluconeogenesis and nitrogen balance, the specific biochemical roles of dipeptides like this compound are less extensively characterized. creative-proteomics.com
Future research directions include investigating whether this compound or its metabolic products participate in specific enzymatic reactions, signaling cascades, or transport processes within biological systems. Studies on other dipeptides and small peptides have revealed diverse biological activities, including roles in cell signaling, antimicrobial defense, and metabolic regulation. This suggests that this compound could also possess undiscovered biochemical functions. Techniques such as metabolomics, proteomics, and targeted biochemical assays will be instrumental in identifying potential interactions and pathways involving this compound. For example, understanding the metabolic fate of this compound and its potential interconversion with related amino acids or peptides could reveal new insights into its biological significance.
Potential for Applications in Biomaterials and Advanced Chemical Systems (Based on fundamental chemical principles)
Based on fundamental chemical principles, this compound holds potential for applications in biomaterials and advanced chemical systems. Peptides and peptidomimetics are increasingly being explored for their ability to self-assemble into ordered structures, interact with surfaces, and exhibit specific chemical functionalities. The dipeptide structure of this compound, with its amide bond, free amino and carboxyl groups, and the unique N-methyl group of sarcosine (B1681465), provides a versatile chemical scaffold.
In biomaterials, this compound could potentially be used as a building block for the synthesis of functional polymers or hydrogels with tailored properties, such as biocompatibility or specific binding sites. acs.orgmdpi.com The chemical groups present in this compound allow for various chemical modifications and conjugations, enabling the creation of materials with desired characteristics for applications in drug delivery, tissue engineering, or biosensing. acs.orgresearchgate.netfrontiersin.org
In advanced chemical systems, this compound could serve as a component in self-assembling systems, catalysts, or molecular recognition elements. The ability of peptides to form ordered aggregates or interact specifically with other molecules could be leveraged in the design of novel chemical processes or materials. mdpi.com Research in this area would focus on understanding the self-assembly behavior of this compound, its interactions with different interfaces, and its potential to catalyze or modulate chemical reactions, drawing upon principles of physical organic chemistry and materials science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
